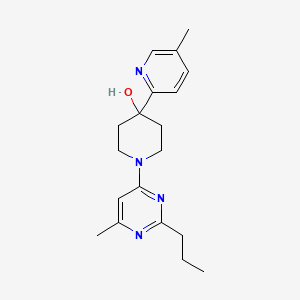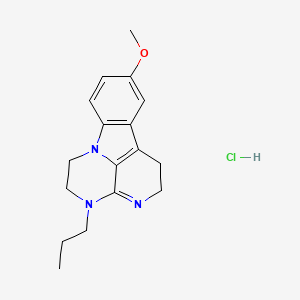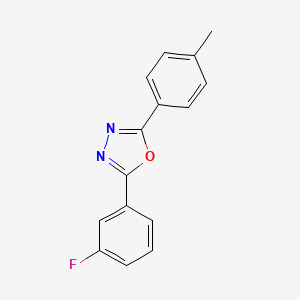
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound with potential therapeutic properties. It is a small molecule that belongs to the class of piperidine derivatives. This compound has been the subject of scientific research due to its potential pharmacological activity.
Mecanismo De Acción
The exact mechanism of action of 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it has been proposed that this compound may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its potential therapeutic activity. This compound may be useful in the development of new treatments for cancer and neurodegenerative disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to optimize its use in the lab.
Direcciones Futuras
There are several potential future directions for research on 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of research could focus on elucidating its mechanism of action, which may help to optimize its use in the lab. Another area of research could focus on developing new derivatives of this compound with improved pharmacological properties. Finally, research could also focus on exploring the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative disorders.
Conclusion
In conclusion, 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps. The starting materials are 2,6-dimethyl-4-propylpyrimidine and 2,5-dimethylpyridine-3-carbaldehyde. The reaction involves the condensation of these two compounds in the presence of a base and a catalyst. The resulting product is then subjected to a series of chemical transformations, including reduction and cyclization, to yield the final product.
Aplicaciones Científicas De Investigación
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been investigated for its potential therapeutic properties. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-5-17-21-15(3)12-18(22-17)23-10-8-19(24,9-11-23)16-7-6-14(2)13-20-16/h6-7,12-13,24H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVLROWJVXEJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCC(CC2)(C3=NC=C(C=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-4-{[3-methyl-5-oxo-1-(1H-tetrazol-5-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B5483870.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483876.png)
![2-(methoxymethyl)-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5483882.png)
![2-[2-(5-bromo-2-furyl)vinyl]-8-quinolinol](/img/structure/B5483901.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5483910.png)
![ethyl 4-({4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5483916.png)
![3-[(2-fluorobenzyl)thio]-6-(2-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483919.png)

![(2-methoxyethyl){4-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5483942.png)
![4-[1-(5-fluoro-2-methoxybenzoyl)-3-azetidinyl]pyridine](/img/structure/B5483957.png)
![N-[3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5483965.png)
![3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5483966.png)
![2-cyano-N-(2,5-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B5483980.png)